molecular formula C22H27N7O2 B6488713 4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 919019-70-8

4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B6488713
CAS No.: 919019-70-8
M. Wt: 421.5 g/mol
InChI Key: ARTGLBDUYMNIPE-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the phenylpiperazine is reacted with an appropriate electrophile.

    Methylation: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7,8-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7,8-Trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the piperazine moiety.

    6-[2-(4-Phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione: Lacks the methyl groups.

Uniqueness

4,7,8-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-15-16(2)29-18-19(25(3)22(31)24-20(18)30)23-21(29)28(15)14-11-26-9-12-27(13-10-26)17-7-5-4-6-8-17/h4-8H,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTGLBDUYMNIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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